(1Z)-4,4,6,9-tetramethyl-1-(phenylimino)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
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Overview
Description
(1Z)-4,4,6,9-tetramethyl-1-(phenylimino)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound with a unique structure that includes a pyrroloquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-4,4,6,9-tetramethyl-1-(phenylimino)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrroloquinoline core, followed by the introduction of the phenylimino group and the tetramethyl substitutions. Common reagents used in these reactions include various amines, aldehydes, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(1Z)-4,4,6,9-tetramethyl-1-(phenylimino)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce more saturated compounds.
Scientific Research Applications
Chemistry
In chemistry, (1Z)-4,4,6,9-tetramethyl-1-(phenylimino)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound can be used as a probe to study biological processes. Its interactions with biological molecules can provide insights into cellular mechanisms and pathways.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (1Z)-4,4,6,9-tetramethyl-1-(phenylimino)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
- 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide
- 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline
Uniqueness
(1Z)-4,4,6,9-tetramethyl-1-(phenylimino)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is unique due to its specific structural features, such as the tetramethyl substitutions and the phenylimino group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H20N2O |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
5,9,11,11-tetramethyl-3-phenylimino-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one |
InChI |
InChI=1S/C21H20N2O/c1-13-10-11-16-14(2)12-21(3,4)23-19(16)17(13)18(20(23)24)22-15-8-6-5-7-9-15/h5-12H,1-4H3 |
InChI Key |
JHIQHABEHUFARA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C3=C(C=C1)C(=CC(N3C(=O)C2=NC4=CC=CC=C4)(C)C)C |
Origin of Product |
United States |
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